![molecular formula C18H15ClN4O4S B2473093 N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide CAS No. 315240-63-2](/img/structure/B2473093.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide
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Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has shown advancements in the synthesis of complex molecules incorporating morpholine and nitrobenzamide structures, which are relevant to the chemical of interest. For instance, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides involves a reaction mechanism that includes morpholine and a nitrobenzyl derivative, showcasing the intricate chemical reactions these compounds can undergo (Atanassov et al., 2002).
Biological Activities and Applications
The compound's related structures have been evaluated for various biological activities, demonstrating the potential scientific applications of "N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide":
Anticancer Properties
Certain benzothiazole and morpholine derivatives have shown promising results in anticancer activity, highlighting the potential for compounds with similar structures to be used in cancer research (Racané et al., 2006).
Antimicrobial and Antifungal Activities
Compounds containing morpholine or benzothiazole components have been studied for their antimicrobial and antifungal activities, suggesting that similar compounds could serve as leads for the development of new antimicrobial agents (Galkina et al., 2017).
Nonlinear Optical Properties
Research on morpholinium 2-chloro-4-nitrobenzoate, closely related to the compound , has explored its nonlinear optical properties, indicating potential applications in optical materials and devices (Karthick et al., 2018).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c19-12-2-3-13-16(10-12)28-18(20-13)21-17(24)11-1-4-14(15(9-11)23(25)26)22-5-7-27-8-6-22/h1-4,9-10H,5-8H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAAGUIMYCTKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(morpholin-4-yl)-3-nitrobenzamide |
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